molecular formula C21H17FN4O2S2 B2391813 1-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide CAS No. 1797285-77-8

1-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide

Cat. No.: B2391813
CAS No.: 1797285-77-8
M. Wt: 440.51
InChI Key: LVTUWYLERXWOKL-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H17FN4O2S2 and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescent Probe Development : A study described the design of a reaction-based fluorescent probe that discriminates thiophenols over aliphatic thiols, using a similar structure with a sulfonamide bond. This probe displayed high selectivity and sensitivity and was successfully applied to determine thiophenols in water samples, indicating its potential in environmental and biological sciences (Wang, Han, Jia, Zhou, & Deng, 2012).

  • Catalytic and Synthetic Chemistry : Research on diiron(II) complexes with pyridine ligands incorporating various moieties (like thiol, sulfide, sulfoxide) has been conducted. These complexes, involving pyridyl-functionalized ligands, demonstrated potential applications in catalytic processes and synthetic chemistry (Carson & Lippard, 2006).

  • HMG-CoA Reductase Inhibition : A study synthesized methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, showing potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This research contributes to the development of new cholesterol-lowering agents (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).

  • Structural Analysis and Drug Design : A study focusing on nimesulide derivatives, which include methanesulfonamide compounds, conducted detailed structural analysis through powder X-ray diffraction. This research aids in understanding the structural aspects relevant to drug design and development (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).

  • Phosphoinositide 3-Kinase/mTOR Inhibition : A study explored the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), incorporating a benzothiazole ring. These findings are significant in the context of targeted cancer therapies (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

  • Development of Novel Anticancer Agents : Recent research synthesized novel pyridine-thiazole hybrid molecules, showing significant antiproliferative activity against various cancer cell lines. These compounds displayed selective toxicity towards cancer cells over normal cells, suggesting their potential as anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022).

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c22-19-6-2-1-4-16(19)14-30(27,28)26-17-9-7-15(8-10-17)20-13-29-21(25-20)24-18-5-3-11-23-12-18/h1-13,26H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTUWYLERXWOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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